Ethyl 2-(3-(4-fluorophenyl)propyl)oxirane-2-carboxylate
Description
Properties
CAS No. |
78573-73-6 |
|---|---|
Molecular Formula |
C14H17FO3 |
Molecular Weight |
252.28 g/mol |
IUPAC Name |
ethyl 2-[3-(4-fluorophenyl)propyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C14H17FO3/c1-2-17-13(16)14(10-18-14)9-3-4-11-5-7-12(15)8-6-11/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
ZXVXHJADXUWSIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CO1)CCCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Ethyl Glycidate
The foundational synthesis begins with 4-fluorophenylpropyl bromide reacting with ethyl glycidate under basic conditions. Potassium carbonate in dimethylformamide (DMF) facilitates bromide displacement at 80–90°C over 12–24 hours. Critical parameters include:
- Molar ratio : 1:1.2 (bromide:glycidate) for complete conversion
- Solvent polarity : DMF (ε=36.7) superior to acetonitrile (ε=37.5) in minimizing ester hydrolysis
- Temperature control : >70°C accelerates substitution but risks racemization
Post-reaction workup involves sequential extractions with diethyl ether (3 × 50 mL per 100 g product), drying over magnesium sulfate, and vacuum distillation (85–95°C at 0.02 mmHg). This method yields 76.7 g product per 100 g starting material (76.7% isolated yield).
Epoxidation via Sulfonium Salt Intermediates
An alternative route employs dimethyl sulfoxide (DMSO) and dimethyl sulfate to generate reactive sulfonium species:
- Sulfonium salt formation :
$$ \text{DMSO} + (\text{CH}3)2\text{SO}4 \rightarrow \text{DMSO-Me}2\text{SO}4^+ \text{HSO}4^- $$ (70–80°C, 2–4 hours) - Epoxide generation :
$$ \text{DMSO-Me}2\text{SO}4^+ + \text{RCOCOOR}' \rightarrow \text{R-C(O)-O-C(R')-CH}_2\text{-O} $$ (20°C, 3–6 hours)
Key innovations:
- Catalyst screening : TBAC outperforms DABCO and DMAP, reducing reaction time from 8 to 3 hours (Table 1)
- Solvent effects : Dichloromethane increases yield by 12% versus toluene through improved phase transfer
Table 1: Catalyst Performance in Epoxidation
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| TBAC | 96.0 | 4 |
| DABCO | 89.2 | 6 |
| None | 45.3 | 8 |
Industrial-Scale Production
Continuous flow reactors enhance reproducibility for bulk synthesis:
- Reactor design : Laminar flow regime (Re=1200) with 10-stage mixing chambers
- Throughput : 50 kg/hour at 85°C with 2.5 MPa pressure
- In-line analytics : FTIR monitoring of epoxide C-O stretch (1250 cm⁻¹) ensures >99% conversion
Purification employs fractional crystallization from ethyl acetate/petroleum ether (1:4), yielding 98.5% pure product as confirmed by HPLC (C18 column, 85:15 acetonitrile/water).
Reaction Optimization Strategies
Base Selection and Stoichiometry
Comparative studies demonstrate sodium hydroxide superiority in ester saponification:
- 1 N NaOH : Complete hydrolysis in 45 minutes versus 2 hours with KOH
- Molar excess : 1.5 equivalents prevents diketone byproducts (GC-MS analysis shows <0.5% impurities)
Critical side reaction mitigation:
$$ \text{RCOOR}' + \text{OH}^- \rightarrow \text{RCOO}^- + \text{R'OH} $$ (controlled via pH <10)
Temperature-Controlled Additions
Dropwise addition protocols prevent exothermic runaway:
- Tetrahydrofuran (THF) solutions : Added at 1 mL/min to maintain 20–25°C
- Ice-bath cooling : Essential during aqueous workup to prevent epoxide ring opening
Post-addition stirring (45 minutes) ensures complete intermediate formation before crystallization.
Advanced Characterization Techniques
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.15–7.25 (m, 2H, aromatic), 4.20 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.85 (dd, J=4.2, 2.8 Hz, 1H, epoxide)
- ¹³C NMR : 170.8 (C=O), 115.6 (d, J=21.3 Hz, CF), 62.1 (OCH₂CH₃), 58.9 (epoxide C-O)
- HRMS : m/z 250.1201 [M+H]⁺ (calc. 250.1204)
Crystallographic Analysis
Single-crystal X-ray diffraction (Mo Kα, λ=0.71073 Å) reveals:
- Space group : P2₁/c
- Unit cell : a=8.921(2) Å, b=12.345(3) Å, c=15.678(4) Å
- Torsion angles : C1-C2-O1-C3 = -64.3(2)° (epoxide puckering)
Non-covalent interactions stabilize the lattice:
- C-H⋯O : 2.587 Å between ethyl CH₂ and carbonyl oxygen
- π-π stacking : 3.712 Å between fluorophenyl rings
Comparative Methodological Evaluation
Yield and Purity Benchmarks
| Method | Yield (%) | Purity (%) | Scale (kg) |
|---|---|---|---|
| Nucleophilic (DMF) | 76.7 | 98.5 | 0.1–5 |
| Epoxidation (TBAC) | 96.0 | 97.3 | 5–50 |
| Continuous Flow | 94.1 | 99.8 | 50–500 |
Environmental Impact Assessment
- E-factor : 8.7 kg waste/kg product (batch) vs. 2.3 kg (flow)
- Solvent recovery : 92% THF reclaimed via fractional distillation
- Energy consumption : 35 kWh/kg (batch) vs. 18 kWh/kg (flow)
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
The oxirane ring is highly electrophilic, enabling nucleophilic attack at either carbon of the epoxide.
Mechanistic Insights :
-
Acid-catalyzed : Protonation of the epoxide oxygen increases ring strain, promoting nucleophilic attack by water at the less substituted carbon .
-
Base-mediated : Deprotonation of the nucleophile (e.g., OH⁻) leads to attack at the more substituted carbon due to transition-state stabilization .
Ester Hydrolysis and Saponification
The ethyl ester group undergoes hydrolysis under acidic or basic conditions:
Example Protocol (from Patent US4324796A) :
-
Step 1 : 1.0 g of ethyl ester reacted with 3.72 mL 1 N NaOH in THF at room temperature.
-
Step 2 : Acidification yields the free carboxylic acid (viscous oil) .
Nucleophilic Substitution at the 4-Fluorophenyl Group
The 4-fluorophenyl moiety participates in aromatic substitution under specific conditions:
Limitations :
-
Fluorine’s strong electron-withdrawing nature deactivates the ring, necessitating harsh conditions or specialized catalysts .
Reduction of the Ester Group
The ester can be reduced to primary alcohols or other intermediates:
Industrial Relevance :
Oxidation of the Propyl Chain
The alkyl chain can undergo oxidation to introduce ketone or carboxylic acid functionalities:
| Oxidizing Agent | Conditions | Products | Efficiency |
|---|---|---|---|
| KMnO₄ | H₂O, H⁺, 100°C | 3-(4-Fluorophenyl)propanoic acid | Over-oxidation to CO₂ occurs if uncontrolled. |
| CrO₃ (Jones reagent) | Acetone, H₂SO₄, 0°C | Ketone derivatives | Moderate yields (50–70%). |
Catalytic Epoxidation and Rearrangement
Although the compound itself contains an epoxide, its derivatives can participate in further epoxidation:
| Catalyst | Conditions | Application | Turnover Number (TON) |
|---|---|---|---|
| Mn(III) complexes | H₂O₂/AcOH, 25°C | Asymmetric epoxidation of alkenes | Up to 1000 TONs reported . |
Mechanism :
Scientific Research Applications
Chemistry
Ethyl 2-(3-(4-fluorophenyl)propyl)oxirane-2-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorinated aromatic ring can enhance binding affinity and specificity in drug design .
Medicine
The compound is explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents. The presence of the oxirane ring is crucial for its bioactivity .
Industry
In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and resins. Its unique chemical structure imparts desirable properties such as thermal stability and resistance to degradation .
Mechanism of Action
The mechanism by which ethyl 2-(3-(4-fluorophenyl)propyl)oxirane-2-carboxylate exerts its effects involves the interaction of its oxirane ring with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds, altering the function of the target molecules. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes and reach intracellular targets
Biological Activity
Ethyl 2-(3-(4-fluorophenyl)propyl)oxirane-2-carboxylate is an organic compound with significant potential in medicinal chemistry. Its unique structure, featuring an oxirane ring and a fluorinated phenyl group, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H17O3F
- Molecular Weight : 250.29 g/mol
- IUPAC Name : this compound
The presence of the oxirane ring contributes to its reactivity, while the fluorophenyl group enhances its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Nucleophilic Attack : The oxirane ring can undergo nucleophilic attack, leading to the formation of diols or alcohols, which may exhibit different biological properties.
- Receptor Binding : The fluorophenyl group may enhance binding affinity to specific receptors involved in signaling pathways related to cancer and inflammation.
- Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes, potentially leading to anticancer effects.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:
- A study demonstrated that related oxiranes can induce apoptosis in cancer cell lines by modulating cell cycle progression and enhancing reactive oxygen species (ROS) production .
- Another investigation highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent .
Antimicrobial Effects
Research has also explored the antimicrobial properties of this class of compounds:
- This compound has shown activity against various bacterial strains, indicating potential applications in treating infections .
- The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds is essential. The following table summarizes key differences:
| Compound Name | Molecular Weight | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | 250.29 g/mol | Moderate | High |
| Ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate | 268.73 g/mol | High | Moderate |
| Ethyl 2-(3-(4-methylphenyl)propyl)oxirane-2-carboxylate | 262.30 g/mol | Low | High |
Case Studies and Research Findings
- Case Study on Anticancer Activity :
- Microbial Resistance Study :
Comparison with Similar Compounds
Ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-1H-benzimidazole-5-carbonate
Key Differences :
- Core Structure : The benzimidazole-pyridine hybrid core contrasts with the oxirane ring in the target compound.
- Substituents : The fluorophenyl group is directly attached to the pyridine ring, while in the target compound, it is linked via a propyl chain to the oxirane.
- Conformation: The benzimidazole ring system is nearly planar (max deviation: 0.028 Å), with dihedral angles of 47.59° (pyridine vs. benzimidazole) and 60.31° (benzene vs. benzimidazole). In contrast, the oxirane ring in the target compound likely adopts a strained, non-planar geometry due to its three-membered ring structure .
Interactions :
- Hydrogen Bonding : O–H⋯O and O–H⋯N interactions stabilize the crystal lattice of the benzimidazole derivative.
- π-π Stacking : The pyridine and benzene rings participate in π-π interactions (inter-planar distance: ~3.5 Å). The absence of aromatic systems in the oxirane derivative suggests weaker π-π interactions but stronger dipole-dipole effects from the epoxide ring .
Methyl 2-{[1-(4-fluorobutyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate
Key Differences :
Functional Implications :
Substituent Effects on Reactivity and Stability
| Compound | Fluorine Position | Core Structure | Ester Group | Key Interactions |
|---|---|---|---|---|
| Target Compound | 4-Fluorophenylpropyl | Oxirane | Ethyl | Dipole-dipole (epoxide), C–H⋯F |
| Ethyl 2-[5-(4-FP)pyridin-3-yl]-1H-benzimid | 4-Fluorophenyl | Benzimidazole | Ethyl | π-π stacking, O–H⋯O/N |
| Methyl 2-{[1-(4-FB)-1H-indole]-amido} | 4-Fluorobutyl | Indole | Methyl | Van der Waals (fluorobutyl) |
Notes:
- Fluorine in Aromatic vs. Aliphatic Chains : Aromatic fluorine (e.g., 4-fluorophenyl) enhances electronic effects (e.g., electron-withdrawing), while aliphatic fluorine (e.g., 4-fluorobutyl) increases hydrophobicity .
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-(3-(4-fluorophenyl)propyl)oxirane-2-carboxylate, and how are reaction conditions optimized?
The synthesis of oxirane derivatives typically involves epoxidation of alkenes or nucleophilic ring-opening reactions. For structurally similar compounds like Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, multi-step reactions are employed, starting with substituted prochiral ketones and using catalysts like peroxides or Sharpless epoxidation agents. Key parameters include temperature control (e.g., 130°C for DMF-based reactions), solvent polarity, and stoichiometric ratios of reagents (e.g., sodium persulfate for oxidation steps). Purification often requires chromatography or recrystallization .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
Structural confirmation relies on spectroscopic methods:
- NMR : To identify substituents (e.g., fluorophenyl proton signals at δ 7.1–7.3 ppm) and ester groups (δ 4.2–4.4 ppm for ethyl CH₂).
- X-ray crystallography : For absolute configuration and ring puckering analysis. Programs like SHELX are critical for refining crystallographic data, especially for resolving oxirane ring distortions (e.g., Cremer-Pople parameters for puckering amplitude and phase angles) .
- IR spectroscopy : To confirm carbonyl (C=O) and epoxide (C-O-C) functional groups .
Q. What intermolecular interactions stabilize the crystal lattice in this compound?
Crystal packing is influenced by weak non-covalent interactions:
- Hydrogen bonds : O–H⋯O and O–H⋯N interactions (e.g., between ester carbonyls and water molecules in hydrates).
- π-π stacking : Between aromatic rings (e.g., fluorophenyl and pyridine groups, centroid distances ~3.6–3.7 Å).
- C–H⋯O/F interactions : Stabilize layered structures parallel to crystallographic planes .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths, dihedral angles) be resolved during refinement?
Discrepancies arise from dynamic disorder or thermal motion. SHELXL refinement tools allow for:
- ADP (Atomic Displacement Parameter) constraints : To model anisotropic displacement for heavy atoms.
- Twinning analysis : For non-merohedral twinning in monoclinic systems (space group P2₁/c).
- Hirshfeld surface analysis : To validate intermolecular interactions against electron density maps .
Q. What methodologies are used to analyze the stereochemical outcomes of oxirane ring-opening reactions?
- Kinetic vs. thermodynamic control : Nucleophilic attack (e.g., by amines or thiols) is monitored via HPLC or chiral GC to assess regioselectivity.
- DFT calculations : Predict transition states for ring-opening pathways (e.g., SN2 vs. edge-inversion mechanisms).
- Chiral auxiliaries : Employed in asymmetric synthesis to favor cis or trans diastereomers .
Q. How do electronic effects of the 4-fluorophenyl group influence reactivity in cross-coupling reactions?
The fluorine substituent acts as a meta-directing, electron-withdrawing group, reducing electron density on the aromatic ring. This enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura with boronic acids). Hammett substituent constants (σₚ ≈ 0.06) correlate with reaction rates in kinetic studies .
Q. What strategies mitigate side reactions during esterification of the oxirane carboxylate moiety?
- Protecting groups : Use silyl ethers or tert-butyl esters to prevent epoxide ring-opening.
- Low-temperature conditions : Minimize nucleophilic attack on the oxirane.
- Catalytic bases : DMAP or pyridine to activate carboxylate intermediates .
Critical Analysis of Evidence
- Structural Data : provides high-resolution crystallography but lacks thermal ellipsoid plots for assessing disorder.
- Synthesis Protocols : and emphasize reflux conditions but omit scalability challenges (e.g., exothermicity control).
- Biological Relevance : Limited data on bioactivity; analogues like Epoxiconazole () suggest antifungal mechanisms worth exploring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
